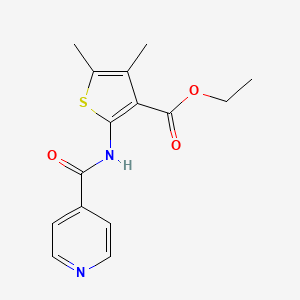![molecular formula C24H18N2O B14174446 ([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone CAS No. 922525-62-0](/img/structure/B14174446.png)
([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group and a beta-carboline moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a beta-carboline precursor under specific conditions. The reaction often requires the use of catalysts, such as palladium or copper, and may involve steps like halogenation, Suzuki coupling, and cyclization.
Industrial Production Methods
化学反应分析
Types of Reactions
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
作用机制
The mechanism by which ([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites of these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Beta-carboline derivatives: Compounds with the beta-carboline core but different substituents.
Uniqueness
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: is unique due to its combination of biphenyl and beta-carboline moieties, which confer distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
922525-62-0 |
|---|---|
分子式 |
C24H18N2O |
分子量 |
350.4 g/mol |
IUPAC 名称 |
4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H18N2O/c27-24(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-22-20(14-15-25-23)19-8-4-5-9-21(19)26-22/h1-13,26H,14-15H2 |
InChI 键 |
MMWKXIJFQIETAV-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)





